molecular formula C6H8N2S B1253495 Benzenesulfinamidine

Benzenesulfinamidine

Cat. No.: B1253495
M. Wt: 140.21 g/mol
InChI Key: ANLJRIKAGKTCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfinamidine (C₆H₅-S(NH)-NH₂) is an organic sulfur compound characterized by a sulfinamidine functional group (-S(NH)-NH₂) attached to a benzene ring. Its structure consists of a sulfur atom bonded to an imino group (NH) and an amine group (NH₂), with the sulfur in a +2 oxidation state . This distinguishes it from sulfonamides (sulfur in +4 oxidation state, -SO₂-NH₂) and sulfenamides (sulfur in 0 oxidation state, -S-NH₂). The compound’s reactivity and applications are influenced by its unique electronic configuration, which allows for nucleophilic and electrophilic interactions at the sulfur center.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(aminosulfinimidoyl)benzene

InChI

InChI=1S/C6H8N2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H3,7,8)

InChI Key

ANLJRIKAGKTCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Benzenesulfonamides

Sulfonamides (C₆H₅-SO₂-NH₂) feature a sulfonyl group (-SO₂-) instead of the sulfinamidine group. This higher oxidation state confers greater stability and acidity (pKa ~10) compared to sulfinamidines (pKa ~8–9). Substituted derivatives, such as 4-amino-3-fluorobenzenesulfonamide (C₆H₄F-SO₂-NH₂), exhibit enhanced solubility and binding affinity in biological systems, making them prevalent in drug design (e.g., carbonic anhydrase inhibitors) .

Benzenesulfonohydrazides

Benzenesulfonohydrazide (C₆H₅-SO₂-NH-NH₂) replaces the imino group with a hydrazide (-NH-NH₂), increasing its capacity for chelation and coordination chemistry. This structural variation is exploited in metal-organic frameworks (MOFs) and antimicrobial agents .

4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid (C₆H₄NH₂-SO₃H) contains a sulfonic acid group (-SO₃H), imparting strong acidity (pKa ~0.6) and water solubility. It is widely used in dye synthesis and as a surfactant, contrasting with the neutral to weakly acidic nature of sulfinamidines .

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Oxidation State of S Notable Properties
Benzenesulfinamidine C₆H₅-S(NH)-NH₂ 169.24 -S(NH)-NH₂ +2 Moderate nucleophilicity, weak base
4-Amino-3-fluorobenzenesulfonamide C₆H₅F-SO₂-NH₂ 190.19 -SO₂-NH₂, -F, -NH₂ +4 High solubility, enzyme inhibition
Benzenesulfonohydrazide C₆H₅-SO₂-NH-NH₂ 187.23 -SO₂-NH-NH₂ +4 Chelating agent, thermal stability
4-Aminobenzenesulfonic acid C₆H₄NH₂-SO₃H 173.19 -SO₃H, -NH₂ +6 Strong acid, hydrophilic

Data derived from molecular formulas and NIST Chemistry WebBook and supplier catalogs .

Sulfonamides in Drug Development

Sulfonamide derivatives, such as 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7), are extensively used as diuretics, antibiotics, and carbonic anhydrase inhibitors due to their ability to mimic the transition state of enzymatic reactions . Their efficacy is attributed to the electron-withdrawing sulfonyl group, which enhances hydrogen bonding with target proteins .

Sulfinamidines in Catalysis

This compound’s sulfur-nitrogen bonds enable its use as a ligand in asymmetric catalysis. For example, chiral sulfinamidines facilitate enantioselective synthesis of amines, though their adoption is less widespread compared to sulfonamide-based catalysts .

Sulfonohydrazides in Material Science

Benzenesulfonohydrazides are employed in polymer stabilization and as precursors for sulfonyl azides, which participate in "click" chemistry reactions .

Reactivity Comparison

  • Acid-Base Behavior: Sulfinamidines are weaker acids than sulfonamides but stronger bases due to the lone pair on the imino nitrogen.
  • Oxidation Sensitivity : Sulfinamidines oxidize readily to sulfonamides, limiting their utility in oxidative environments .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) on the benzene ring increase the acidity of sulfonamides but have minimal impact on sulfinamidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfinamidine
Reactant of Route 2
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